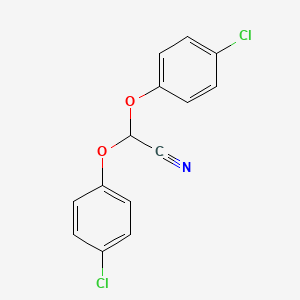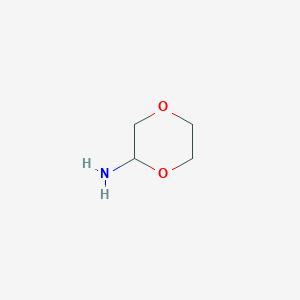
1,4-Dioxan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxan-2-amine is a heterocyclic organic compound that features a six-membered ring with two oxygen atoms and an amine group attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dioxan-2-amine can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxane with ammonia or amines under specific conditions. Another method includes the use of epoxides, which are reacted with amines to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using readily available starting materials such as ethylene glycol and ammonia. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, which have diverse applications in different fields .
Applications De Recherche Scientifique
1,4-Dioxan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-dioxan-2-amine involves its interaction with specific molecular targets. The compound can form complexes with various enzymes and receptors, influencing their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxane: A related compound with similar structural features but without the amine group.
1,3-Dioxane: Another isomer with different chemical properties.
1,4-Dioxacyclohexane: A compound with a similar ring structure but different functional groups.
Uniqueness
This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
32961-63-0 |
|---|---|
Formule moléculaire |
C4H9NO2 |
Poids moléculaire |
103.12 g/mol |
Nom IUPAC |
1,4-dioxan-2-amine |
InChI |
InChI=1S/C4H9NO2/c5-4-3-6-1-2-7-4/h4H,1-3,5H2 |
Clé InChI |
IXTNDEVVXTYVHI-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CO1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



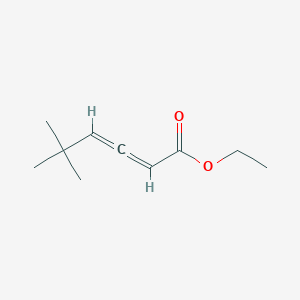
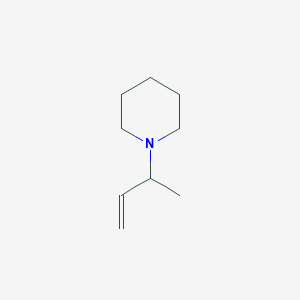
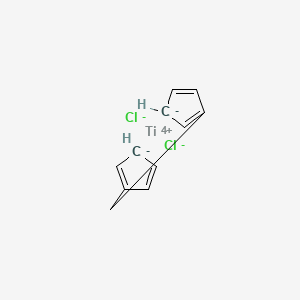
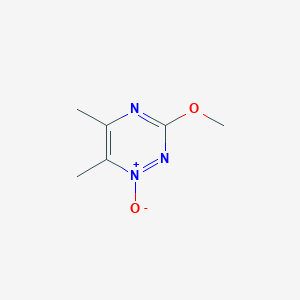
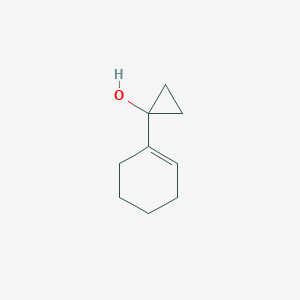
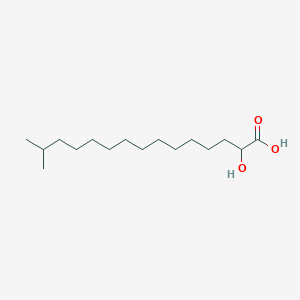
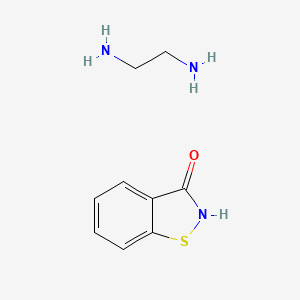
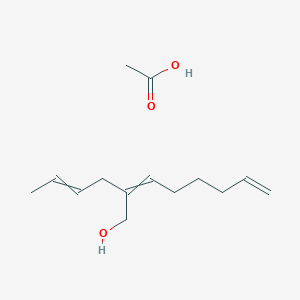
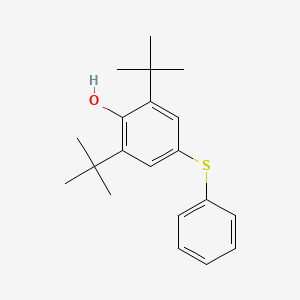
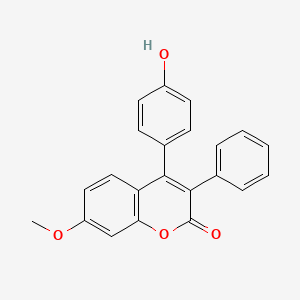
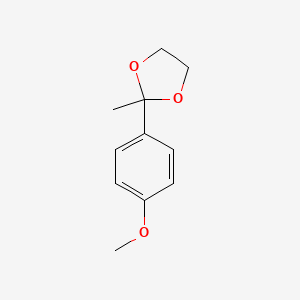
![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)
